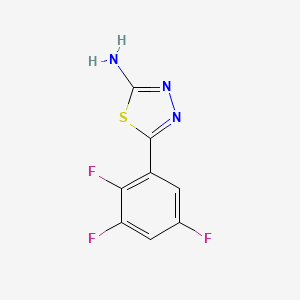![molecular formula C11H11ClN6 B13690776 3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32876539 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876539 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a precursor, which is then subjected to various chemical reactions to obtain the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability.
Industrial Production Methods
Industrial production of MFCD32876539 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires the use of specialized equipment and conditions to ensure the purity and consistency of the final product. Common industrial methods include:
Batch Processing: This method involves producing the compound in discrete batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: This method involves a continuous flow of reactants and products through the reaction system, allowing for the constant production of the compound.
化学反応の分析
Types of Reactions
MFCD32876539 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of a new compound.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32876539 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, which are used to facilitate oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride, which are used to facilitate reduction reactions.
Catalysts: Such as palladium on carbon and platinum, which are used to increase the rate of reactions without being consumed in the process.
Major Products Formed
The major products formed from the reactions of MFCD32876539 depend on the specific reaction conditions and reagents used. Common products include:
Oxidized Derivatives: Compounds that have undergone oxidation, resulting in the addition of oxygen or the removal of hydrogen.
Reduced Derivatives: Compounds that have undergone reduction, resulting in the addition of hydrogen or the removal of oxygen.
Substituted Derivatives: Compounds that have undergone substitution, resulting in the replacement of one functional group with another.
科学的研究の応用
MFCD32876539 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology: It is used in the study of biological processes and pathways, particularly those involving oxidation and reduction reactions.
Medicine: It is used in the development of new drugs and therapies, particularly those targeting oxidative stress and related conditions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of MFCD32876539 involves its ability to participate in various chemical reactions, particularly oxidation and reduction reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the specific application and conditions.
類似化合物との比較
MFCD32876539 is unique in its structure and reactivity, which distinguishes it from other similar compounds. Some similar compounds include:
MFCD32876540: A compound with a similar structure but different reactivity and applications.
MFCD32876541: A compound with a similar structure but different stability and reactivity.
MFCD32876542: A compound with a similar structure but different chemical and physical properties.
特性
分子式 |
C11H11ClN6 |
|---|---|
分子量 |
262.70 g/mol |
IUPAC名 |
5-[3-(1,2,4-triazol-1-yl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H10N6.ClH/c12-11-5-10(15-16-11)8-2-1-3-9(4-8)17-7-13-6-14-17;/h1-7H,(H3,12,15,16);1H |
InChIキー |
IHJARGPHJRBVKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C3=CC(=NN3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




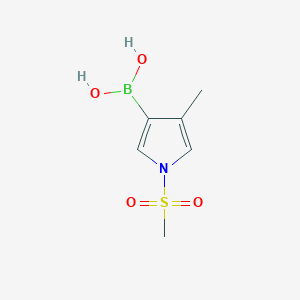
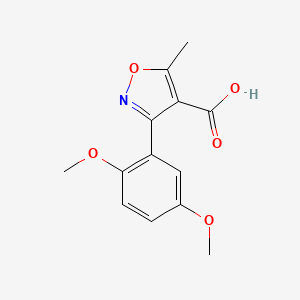
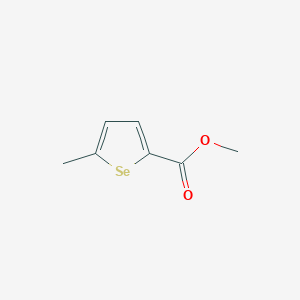
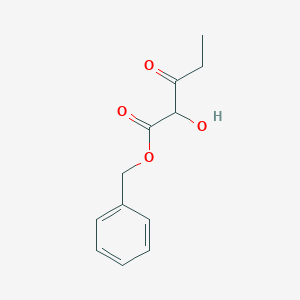


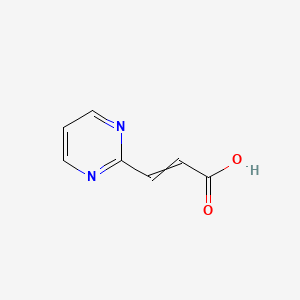



![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
